molecular formula C36H23NS2 B12499006 Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine

Katalognummer: B12499006
Molekulargewicht: 533.7 g/mol
InChI-Schlüssel: IPMKUAUULFPJMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine is an organic compound with the molecular formula C₃₆H₂₃NS₂. It is known for its unique structural properties, which include two dibenzo[b,d]thiophene units connected to a central phenylamine core. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine typically involves the reaction of dibenzo[b,d]thiophene with a phenylamine derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves scaling up the synthetic routes used in laboratory settings, with a focus on optimizing reaction conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the context, and can participate in charge transfer processes. These properties make it valuable in the development of electronic materials and devices .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(4-(dibenzo[b,d]furan-2-yl)phenyl)amine: Similar structure but with furan units instead of thiophene.

    Tris(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine: Contains three dibenzo[b,d]thiophene units.

    Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)methane: Similar structure but with a methane core instead of amine.

Uniqueness

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine is unique due to its specific electronic properties and structural configuration, which make it particularly suitable for applications in electronic materials and devices. Its ability to undergo various chemical reactions and form stable products further enhances its versatility in scientific research .

Eigenschaften

Molekularformel

C36H23NS2

Molekulargewicht

533.7 g/mol

IUPAC-Name

4-dibenzothiophen-2-yl-N-(4-dibenzothiophen-2-ylphenyl)aniline

InChI

InChI=1S/C36H23NS2/c1-3-7-33-29(5-1)31-21-25(13-19-35(31)38-33)23-9-15-27(16-10-23)37-28-17-11-24(12-18-28)26-14-20-36-32(22-26)30-6-2-4-8-34(30)39-36/h1-22,37H

InChI-Schlüssel

IPMKUAUULFPJMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=C(C=C6)SC8=CC=CC=C87

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.